1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid involves the reaction of 2-chlorobenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it aids in the development of potential drug candidates by serving as a reference compound in biochemical assays.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their structure and function. The pyrrolidine ring provides a rigid scaffold that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid include:
1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylate: This ester derivative differs in its functional group, impacting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDUESWMSWDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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